molecular formula C9H5F2N3O B1467576 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1486846-72-3

1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467576
CAS No.: 1486846-72-3
M. Wt: 209.15 g/mol
InChI Key: ASNGVYRGTJHRRQ-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde group on the triazole ring

Preparation Methods

The synthesis of 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the triazole ring. The reaction involves the use of azides and alkynes under copper(I) catalysis to yield 1,2,3-triazoles.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Cycloaddition: The triazole ring can undergo further cycloaddition reactions, forming more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activities. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme function .

Comparison with Similar Compounds

Similar compounds to 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde include other triazole derivatives such as:

    1-(3,5-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Differing in the position of fluorine atoms on the phenyl ring.

    1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Differing in the position of fluorine atoms on the phenyl ring.

    1-(2,5-Difluorophenyl)-1H-1,2,3-triazole-4-methanol: Differing in the functional group attached to the triazole ring.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

1-(2,5-difluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNGVYRGTJHRRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N2C=C(N=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Reactant of Route 5
1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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